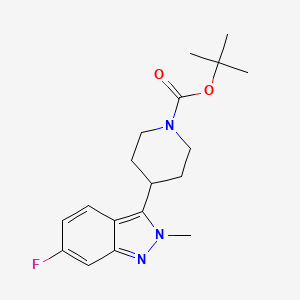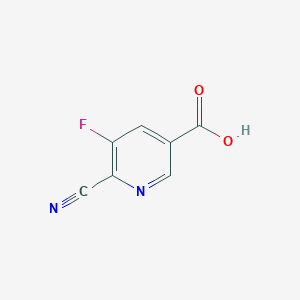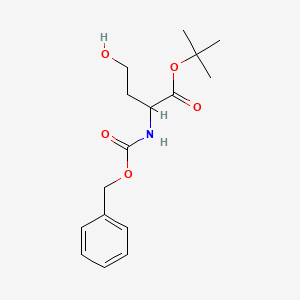![molecular formula C12H18FNO4 B12283252 (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12283252.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid は、独自の構造を持つ複雑な有機化合物です。tert-ブトキシカルボニル (Boc) 保護されたアミノ基とフッ素化されたビシクロ[1.1.1]ペンタン部分を特徴としています。
準備方法
合成経路と反応条件
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid の合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、フッ素化されたビシクロ[1.1.1]ペンタン中間体の調製から始まります。この中間体は、その後、一連の反応を受けて、Boc保護されたアミノ基と酢酸部分を導入されます。反応条件は、水素化ナトリウムなどの強塩基と、テトラヒドロフラン (THF) やジクロロメタン (DCM) などのさまざまな有機溶媒の使用を伴うことがよくあります。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が、より大規模で使用される場合があります。連続フローリアクターと自動合成プラットフォームの使用により、生産プロセスの効率と収率を高めることができます。さらに、カラムクロマトグラフィーや再結晶などの精製技術を使用して、最終生成物を高純度で得ています。
化学反応の分析
反応の種類
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。
置換: 特にフッ素化されたビシクロ[1.1.1]ペンタン部分で、求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性条件下での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 極性非プロトン性溶媒中のアジ化ナトリウムやチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールやアミンが生成される場合があります。
科学研究の用途
This compound は、いくつかの科学研究の用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブとしての可能性が調査されています。
医学: 創薬の前駆体としての可能性のある治療特性について探求されています。
産業: 独自の特性を持つ高度な材料の開発に利用されています。
科学的研究の応用
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid の作用機序には、特定の分子標的との相互作用が含まれます。Boc保護されたアミノ基は、酸性条件下で脱保護されて遊離アミンを現すことができ、その後、さまざまな生物学的標的に結合することができます。フッ素化されたビシクロ[1.1.1]ペンタン部分は、化合物の安定性と標的への結合親和性を高める可能性があります。
類似化合物の比較
類似化合物
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-chlorobicyclo[1.1.1]pentan-1-yl}acetic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid
独自性
フッ素化されたビシクロ[1.1.1]ペンタン部分の存在は、this compound をその類似体と区別します。このフッ素化された基は、化合物の化学的特性、特に反応性と安定性に大きく影響を与える可能性があり、さまざまな用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-chlorobicyclo[1.1.1]pentan-1-yl}acetic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid
Uniqueness
The presence of the fluorinated bicyclo[1.1.1]pentane moiety distinguishes (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid from its analogs. This fluorinated group can significantly impact the compound’s chemical properties, including its reactivity and stability, making it a valuable compound for various applications.
特性
分子式 |
C12H18FNO4 |
|---|---|
分子量 |
259.27 g/mol |
IUPAC名 |
(2S)-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-7(8(15)16)11-4-12(13,5-11)6-11/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,11?,12?/m1/s1 |
InChIキー |
HSQJBHKVTZBYBG-JOYHGCSISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC(C1)(C2)F |
正規SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
![Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride](/img/structure/B12283175.png)
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)
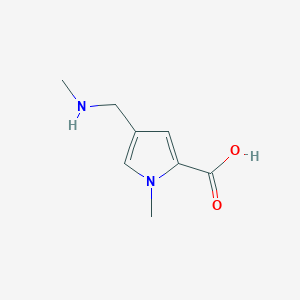
![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)
![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B12283224.png)
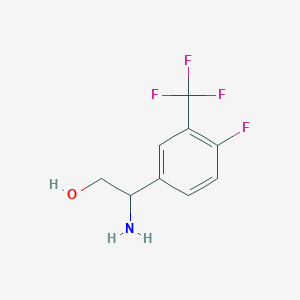
![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)
